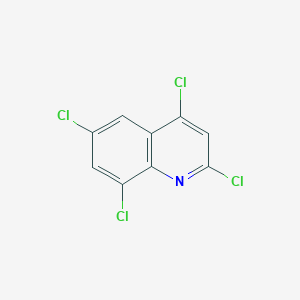

2,4,6,8-Tetrachloroquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H3Cl4N |

|---|---|

Molecular Weight |

266.9 g/mol |

IUPAC Name |

2,4,6,8-tetrachloroquinoline |

InChI |

InChI=1S/C9H3Cl4N/c10-4-1-5-6(11)3-8(13)14-9(5)7(12)2-4/h1-3H |

InChI Key |

HLZPYWBLOVMQJV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1C(=CC(=N2)Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Elucidation of Chemical Reactivity and Transformation Mechanisms of 2,4,6,8 Tetrachloroquinoline

Nucleophilic Aromatic Substitution Reactions

The quinoline (B57606) ring system, particularly when substituted with multiple electron-withdrawing chlorine atoms, is susceptible to nucleophilic aromatic substitution (SNAr). The reactivity of the four distinct chlorine-substituted carbon atoms (C-2, C-4, C-6, and C-8) is governed by the electronic effects exerted by the heterocyclic nitrogen atom and the chlorine substituents themselves.

Investigation of Reactivity at C-2, C-4, C-6, and C-8 Positions

The positions on the pyridine (B92270) ring (C-2 and C-4) are significantly more activated towards nucleophilic attack than those on the carbocyclic (benzene) ring (C-6 and C-8). This heightened reactivity is due to the ability of the electronegative nitrogen atom to stabilize the negative charge of the intermediate formed during the substitution process through resonance.

C-2 and C-4 Positions: These positions are electronically deficient and are the primary sites for nucleophilic substitution. Theoretical studies on analogous di-substituted heterocyclic systems, such as 2,4-dichloroquinazoline, have shown through DFT calculations that the C-4 position is generally more susceptible to nucleophilic attack than the C-2 position. researchgate.netnih.govnih.gov This preference is attributed to a higher coefficient of the Lowest Unoccupied Molecular Orbital (LUMO) at the C-4 carbon, indicating a more favorable site for interaction with an incoming nucleophile. researchgate.netnih.gov

C-6 and C-8 Positions: The chlorine atoms at these positions, located on the benzenoid ring, exhibit reactivity more akin to that of a standard chloroarene. They are considerably less reactive towards nucleophiles compared to the C-2 and C-4 positions because the stabilizing influence of the ring nitrogen is less direct. Substitution at these sites typically requires more forcing reaction conditions.

| Position | Relative Reactivity | Reason for Reactivity |

|---|---|---|

| C-4 | Very High | Activated by ring nitrogen (para-position); high LUMO coefficient. |

| C-2 | High | Activated by ring nitrogen (ortho-position). |

| C-6 | Low | Located on the carbocyclic ring; less influence from ring nitrogen. |

| C-8 | Low | Located on the carbocyclic ring; potential for steric hindrance from peri-hydrogen. |

Mechanistic Pathways and Intermediate Species

Nucleophilic aromatic substitution on this compound proceeds predominantly through a two-step addition-elimination mechanism. mdpi.comyoutube.com

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms bearing a chlorine atom. This is the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. mdpi.com The aromaticity of the ring is temporarily broken in this step.

Elimination of Leaving Group: The aromaticity of the quinoline ring is restored in the second, faster step, where the chloride ion is expelled as the leaving group.

The stability of the Meisenheimer intermediate is crucial for the reaction to proceed. For attacks at C-2 and C-4, the negative charge can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization and lowers the activation energy for the reaction.

Influence of Chlorine Substituents on Reaction Selectivity

The four chlorine substituents have a dual role in the reactivity of the molecule. As highly electronegative atoms, they activate the entire ring system towards nucleophilic attack by withdrawing electron density via the inductive effect. This makes the carbon atoms they are attached to more electrophilic.

The primary factor determining regioselectivity is the position relative to the ring nitrogen. The pronounced preference for substitution at C-4 and C-2 over C-6 and C-8 is a direct consequence of the superior stabilization of the Meisenheimer intermediate. By controlling reaction conditions (e.g., temperature, reaction time, and stoichiometry of the nucleophile), it is possible to achieve selective monosubstitution, primarily at the most reactive C-4 position. Achieving substitution at the less reactive C-6 and C-8 positions typically requires the more reactive C-2 and C-4 sites to be blocked or already substituted.

Metal-Catalyzed Cross-Coupling Reactions

The chlorine atoms on this compound can also serve as leaving groups in metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. However, the high bond strength of the C-Cl bond makes these transformations more challenging compared to analogous bromo or iodo compounds.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron reagent with an organic halide. libretexts.orgyoutube.com This reaction has been successfully applied to various chloro-quinoline derivatives, demonstrating its feasibility for C-C bond formation on this scaffold. researchgate.netnih.gov

The catalytic cycle involves three key steps:

Oxidative Addition: A low-valent palladium(0) complex inserts into the carbon-chlorine bond, forming a palladium(II) species. This is often the rate-limiting step for aryl chlorides.

Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) complex, a process that is facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst.

Achieving selective coupling at one of the four positions requires careful control of reaction conditions and often relies on the inherent differences in reactivity. The reactivity order generally follows C-4 > C-2 > C-6 ≈ C-8, mirroring the trend seen in nucleophilic substitution.

| Component | Examples |

|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with phosphine (B1218219) ligands (e.g., XPhos) |

| Organoboron Reagent | Arylboronic acids, Alkenylboronic acids |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Dioxane/Water, Toluene, DMF |

Sonogashira Coupling for Alkynylation

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. youtube.com

The mechanism involves two interconnected catalytic cycles:

Palladium Cycle: Similar to the Suzuki coupling, it begins with the oxidative addition of the palladium(0) catalyst to the C-Cl bond.

Copper Cycle: The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the palladium(II) complex. The final step is reductive elimination from the palladium center to yield the alkynylated quinoline.

Aryl chlorides are the least reactive halides for Sonogashira coupling, with the general reactivity trend being I > Br > OTf >> Cl. wikipedia.orgyoutube.com Therefore, these reactions often require more active catalyst systems, specialized ligands, and higher temperatures. Regioselectivity studies on dihaloquinolines have shown that coupling occurs preferentially at the most reactive halide position. libretexts.org For this compound, this implies that selective alkynylation at a single site would be challenging but could potentially be directed to the C-4 or C-2 positions under carefully controlled conditions.

| Component | Examples |

|---|---|

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ |

| Copper Co-catalyst | CuI |

| Terminal Alkyne | Phenylacetylene, Trimethylsilylacetylene |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) |

| Solvent | THF, DMF, Toluene |

Buchwald–Hartwig Amination and Other C-N Coupling Reactions

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds between aryl halides and amines. acs.org This reaction is highly valuable in synthetic organic chemistry for creating aryl amines, a common motif in pharmaceuticals and functional materials. acs.org For polychlorinated heteroaromatic compounds like this compound, the key challenge and synthetic opportunity lies in the regioselective functionalization of the C-Cl bonds.

The reactivity of chloro-substituted positions on a quinoline ring towards nucleophilic attack and palladium-catalyzed coupling reactions is well-established. The positions ortho and para to the ring nitrogen (C2 and C4) are highly activated due to the electron-withdrawing inductive and mesomeric effects of the nitrogen atom. This activation makes the C2 and C4 chlorine atoms significantly more susceptible to substitution than those on the benzene (B151609) ring (C6 and C8).

Specifically, the C4 position is the most electrophilic and, therefore, the most reactive site for nucleophilic aromatic substitution (SNAr) and related coupling reactions. tandfonline.comnih.gov This enhanced reactivity has been documented extensively for analogous systems like 2,4-dichloroquinazolines, where reactions with amines consistently and regioselectively yield substitution at the C4 position. nih.gov The C2 position is the second most reactive site, while the C6 and C8 positions are comparatively inert under typical Buchwald-Hartwig conditions. baranlab.org

Therefore, in a Buchwald-Hartwig amination of this compound with a primary or secondary amine, monosubstitution is expected to occur selectively at the C4 position. The reaction would typically be carried out using a palladium catalyst, such as Pd(OAc)₂, in combination with a phosphine ligand (e.g., BINAP, Xantphos, or a sterically hindered biarylphosphine) and a base like sodium tert-butoxide (NaOt-Bu).

| Reactant | Position of Substitution | Expected Major Product | Typical Catalytic System | Typical Base |

|---|---|---|---|---|

| Primary Amine (R-NH₂) | C4 | 2,6,8-trichloro-4-(R-amino)quinoline | Pd(OAc)₂ / Phosphine Ligand | NaOt-Bu |

| Secondary Amine (R₂NH) | C4 | 2,6,8-trichloro-4-(R₂-amino)quinoline | Pd₂(dba)₃ / Phosphine Ligand | K₃PO₄ or Cs₂CO₃ |

Achieving disubstitution would require more forcing conditions, with the second amination occurring at the C2 position. Complete substitution of all four chlorine atoms via this method is highly unlikely due to the deactivating effect of the newly added amino groups and the inherent low reactivity of the C6 and C8 positions.

Reduction and Oxidation Reactions of the Quinoline Core

The quinoline ring system can undergo both reduction and oxidation, with the outcome depending on the reagents and conditions employed. The presence of halogen substituents generally does not interfere with these core transformations.

Reduction: The quinoline nucleus can be reduced to form tetrahydro- or decahydroquinoline derivatives. Catalytic hydrogenation is a common method for this transformation. The pyridine ring of the quinoline system is more susceptible to reduction than the benzene ring. pharmaguideline.comfirsthope.co.in Therefore, the reaction of this compound with hydrogen gas over a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), would be expected to selectively reduce the pyridine ring. pharmaguideline.com This process would yield 2,4,6,8-tetrachloro-1,2,3,4-tetrahydroquinoline. More forcing conditions or different catalytic systems would be required to reduce the benzene ring. Other reduction methods, such as those using Hantzsch esters or photochemical processes, have also been developed for quinolines and can be chemoselective, leaving halogen substituents intact. mdpi.comacs.org

Oxidation: The quinoline ring is relatively resistant to oxidation due to its aromatic stability. pharmaguideline.com However, under vigorous conditions with strong oxidizing agents like potassium permanganate (KMnO₄) or through electrolytic oxidation, the quinoline core can be cleaved. pharmaguideline.comacs.org In these reactions, the electron-rich benzene ring is preferentially attacked and opened, while the more robust pyridine ring remains intact. This oxidative cleavage of the carbocyclic ring results in the formation of a pyridine-2,3-dicarboxylic acid, known as quinolinic acid. acs.org For this compound, this reaction would lead to the formation of 4,6-dichloropyridine-2,3-dicarboxylic acid, with the chlorine atoms at positions 2 and 8 being lost during the oxidative degradation of the benzene ring.

| Reaction Type | Typical Reagent | Ring Affected | Expected Major Product |

|---|---|---|---|

| Reduction (Catalytic Hydrogenation) | H₂, Pd/C | Pyridine Ring | 2,4,6,8-Tetrachloro-1,2,3,4-tetrahydroquinoline |

| Oxidation (Vigorous) | KMnO₄ | Benzene Ring | 4,6-Dichloropyridine-2,3-dicarboxylic acid |

Functional Group Interconversions Involving Halogen Atoms

The chlorine atoms on the this compound scaffold can be replaced by other functional groups through nucleophilic aromatic substitution (SNAr) reactions. The regioselectivity of these reactions is governed by the same electronic principles that dictate the selectivity of C-N coupling reactions. The C4-Cl is the most labile, followed by the C2-Cl, with the C6-Cl and C8-Cl being the least reactive. tandfonline.comresearchgate.net

This reactivity hierarchy allows for the selective, stepwise functionalization of the molecule. A wide range of nucleophiles can be used to displace the chlorine atoms, enabling the synthesis of diverse quinoline derivatives.

Cyanation: The chloro groups can be converted to cyano groups using metal cyanides, such as copper(I) cyanide (CuCN). This reaction typically requires high temperatures and is expected to proceed first at the C4 position to yield 4-cyano-2,6,8-trichloroquinoline. daneshyari.com Cyano-substituted quinolines are valuable intermediates in organic synthesis and are found in several pharmacologically active compounds. acs.orgdaneshyari.com

Fluorination: Halogen exchange (HALEX) reactions can be used to convert chloroquinolines into their fluoro-analogs. Reagents like potassium fluoride (B91410) (KF) in a polar aprotic solvent can be employed. Given the high reactivity of the C4 position, 4-fluoro-2,6,8-trichloroquinoline would be the expected product under controlled conditions.

Alkoxylation: Alkoxides, such as sodium methoxide (NaOMe), can readily displace the C4-chloro group to form the corresponding ether. This reaction would yield 4-methoxy-2,6,8-trichloroquinoline.

| Nucleophile | Reagent Example | Functional Group Introduced | Expected Major Product (Monosubstitution) |

|---|---|---|---|

| Cyanide | CuCN | -CN | 4-Cyano-2,6,8-trichloroquinoline |

| Fluoride | KF | -F | 4-Fluoro-2,6,8-trichloroquinoline |

| Methoxide | NaOMe | -OCH₃ | 4-Methoxy-2,6,8-trichloroquinoline |

| Thiolate | NaSR | -SR | 4-(Alkylthio)-2,6,8-trichloroquinoline |

| Azide | NaN₃ | -N₃ | 4-Azido-2,6,8-trichloroquinoline |

The selective substitution at the C4 position provides a reliable strategy for introducing a wide variety of functional groups, which can then be used for further synthetic elaborations, making this compound a potentially versatile building block in medicinal and materials chemistry.

Synthesis and Chemical Exploration of 2,4,6,8 Tetrachloroquinoline Derivatives

Diversification via Chlorine Displacement

The electron-withdrawing nature of the nitrogen atom and the additional chlorine substituents render the chloro-substituted positions of 2,4,6,8-tetrachloroquinoline susceptible to nucleophilic aromatic substitution (SNAr). The positions most activated towards nucleophilic attack are typically C2 and C4 due to direct resonance stabilization of the Meisenheimer intermediate by the heterocyclic nitrogen. The relative reactivity of the chlorine atoms can be influenced by a combination of electronic and steric factors, as well as the reaction conditions employed.

Alkylation and Arylation Strategies

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, enabling the introduction of alkyl and aryl moieties at specific positions of the quinoline (B57606) nucleus. The Suzuki-Miyaura coupling, which utilizes organoboron reagents, is a widely employed method for this purpose. While specific studies on this compound are limited, research on related dichloroquinolines demonstrates the feasibility and regioselectivity of such transformations. For instance, in dihaloquinolines, palladium-catalyzed cross-coupling reactions can be directed to a specific position based on the nature of the halogen and the reaction conditions. It is established that for substrates with different halogen groups, the chemoselectivity of the Suzuki-Miyaura reactions is dependent on the reactivity difference between the halogens.

In the context of this compound, a programmed approach could allow for sequential arylation. It is anticipated that the C4 and C2 positions would be the most reactive sites for palladium-catalyzed arylation. By carefully selecting the palladium catalyst, ligand, and reaction conditions, it may be possible to achieve selective mono- or di-arylation.

Table 1: Representative Palladium-Catalyzed Arylation of Chloroquinolines

| Entry | Chloroquinoline Substrate | Arylating Agent | Catalyst/Ligand | Product(s) | Yield (%) | Reference |

| 1 | 2,4-Dichloroquinazoline | Phenylboronic acid | Pd(PPh₃)₄/Na₂CO₃ | 2-Chloro-4-phenylquinazoline | N/A | nih.gov |

| 2 | 2-Bromo-4-iodoquinoline | Phenylboronic acid | Pd(PPh₃)₄/Na₂CO₃ | 2-Bromo-4-phenylquinoline | N/A | researchgate.net |

Note: Data presented is for related chloro-substituted nitrogen heterocycles to illustrate the general principles of arylation strategies.

Amination and Hydroxylation Reactions

The introduction of nitrogen and oxygen nucleophiles is a critical transformation for generating derivatives with potential biological activity. The Buchwald-Hartwig amination is a premier palladium-catalyzed method for the formation of C-N bonds. chemrxiv.orgmdpi.comnih.gov Studies on the amination of dichloroquinolines have shown that the reaction is highly efficient and regioselective. For example, the palladium-catalyzed amination of 4,7-dichloroquinoline (B193633) and 4,8-dichloroquinoline (B1582372) with adamantane-containing amines demonstrated that mono-amination occurs preferentially at the C4 position. nih.govmdpi.com Diamination could be achieved under more forcing conditions or with a less sterically hindered amine. mdpi.com The choice of phosphine (B1218219) ligand, such as BINAP or DavePhos, was found to be crucial for the success of the reaction, especially with sterically demanding amines. nih.govmdpi.com

Hydroxylation of the chloro-substituted positions can be achieved through nucleophilic substitution with hydroxide (B78521) sources, although this often requires harsh conditions. Alternatively, palladium-catalyzed C-O coupling reactions have emerged as a milder and more general method.

Table 2: Palladium-Catalyzed Amination of Dichloroquinolines

| Entry | Dichloroquinoline Substrate | Amine | Catalyst/Ligand | Product | Yield (%) | Reference |

| 1 | 4,8-Dichloroquinoline | Adamantan-1-amine | Pd₂(dba)₃/BINAP | 8-Chloro-N-(adamantan-1-yl)quinolin-4-amine | 85 | mdpi.com |

| 2 | 4,7-Dichloroquinoline | Adamantan-1-amine | Pd₂(dba)₃/BINAP | 7-Chloro-N-(adamantan-1-yl)quinolin-4-amine | 91 | mdpi.com |

| 3 | 4,8-Dichloroquinoline | Di(adamantan-1-yl)amine | Pd₂(dba)₃/DavePhos | 8-Chloro-N,N-di(adamantan-1-yl)quinolin-4-amine | 74 | mdpi.com |

| 4 | 4,7-Dichloroquinoline | Di(adamantan-1-yl)amine | Pd₂(dba)₃/DavePhos | 7-Chloro-N,N-di(adamantan-1-yl)quinolin-4-amine | 88 | mdpi.com |

Note: This data illustrates the regioselective amination of related dichloroquinolines.

Formation of Fused Heterocyclic Systems from this compound

The strategic functionalization of this compound can provide precursors for the construction of fused heterocyclic systems. For example, the introduction of a nucleophilic group and a suitable electrophilic handle on adjacent positions can facilitate intramolecular cyclization reactions. A common strategy involves the initial displacement of a chlorine atom with a nucleophile, followed by a subsequent reaction to build the fused ring.

One can envision a scenario where a chlorine at C2 is displaced by a binucleophile, such as a hydrazine (B178648) or a hydroxylamine. The remaining nucleophilic center could then react with an adjacent chloro-substituent, or a newly introduced electrophilic group, to form a fused five- or six-membered ring. The Parham cyclization, which involves an intramolecular reaction of an organolithium species with an electrophile, could also be a viable strategy for forming fused rings from appropriately substituted derivatives of this compound. yale.edu

Advanced Derivatization Techniques

Beyond classical nucleophilic substitution and cross-coupling reactions, advanced methods offer more sophisticated pathways for the functionalization of the this compound core.

Lithium-Halogen Exchange Reactions for Regioselective Functionalization

Lithium-halogen exchange is a powerful technique for the generation of organolithium intermediates, which can then be trapped with a variety of electrophiles. yale.edu This reaction is typically very fast, especially at low temperatures, and its regioselectivity is governed by the stability of the resulting organolithium species and the nature of the halogen. The general trend for the rate of exchange is I > Br > Cl. harvard.edu In polychlorinated systems, achieving selective exchange at a single position can be challenging but is often possible.

For this compound, it is predicted that lithium-halogen exchange would occur preferentially at the most activated positions, likely C4 or C2. The resulting lithiated quinoline is a potent nucleophile that can react with a wide range of electrophiles, such as aldehydes, ketones, and carbon dioxide, to introduce new functional groups. Studies on 2,4-dihaloquinolines have shown that lithium-halogen exchange proceeds regioselectively at the C4 position. researchgate.net This provides a valuable precedent for the potential regioselective functionalization of this compound via this method.

Palladium-Catalyzed Functionalizations Beyond Cross-Coupling

In recent years, palladium-catalyzed C-H functionalization has emerged as a transformative strategy for the direct installation of new bonds, bypassing the need for pre-functionalized starting materials. nih.govnih.govacs.org For the quinoline scaffold, C-H activation can be directed to various positions depending on the catalyst, ligands, and directing groups. chemrxiv.orgnih.gov While the chlorine atoms in this compound are the primary sites for reaction, under certain conditions, C-H functionalization could be a complementary strategy for derivatization, especially after some of the chlorine atoms have been replaced.

For instance, after the functionalization of the chlorinated positions, the remaining C-H bonds could be targeted. Palladium-catalyzed C-H arylation, alkenylation, or amination could be employed to further diversify the molecular scaffold. The regioselectivity of these reactions would be influenced by the existing substitution pattern on the quinoline ring.

Spectroscopic and Structural Characterization Methodologies for 2,4,6,8 Tetrachloroquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule.

¹H and ¹³C NMR for Positional and Connectivity Assignment

¹H (proton) NMR spectroscopy of 2,4,6,8-tetrachloroquinoline would provide crucial information about the electronic environment of the protons on the aromatic ring. The quinoline (B57606) ring system of this isomer has three protons. Their chemical shifts (δ), reported in parts per million (ppm), would be influenced by the deshielding effects of the electronegative chlorine atoms and the aromatic ring currents. The expected signals would likely appear in the downfield region, typical for aromatic protons. The multiplicity of each signal (singlet, doublet, triplet, etc.) would reveal the number of adjacent protons, and the coupling constants (J values) would help to establish the connectivity between them.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. chemicalbook.com A broadband decoupled ¹³C NMR spectrum of this compound would show a distinct signal for each unique carbon atom. The chemical shifts of the carbon atoms would be significantly affected by the attached chlorine atoms, with carbons bonded directly to chlorine exhibiting substantial downfield shifts. The quaternary carbons (those bonded to chlorine or part of the ring fusion) would also be readily identifiable.

Table 1: Predicted NMR Data for this compound

| Technique | Expected Observations | Information Gained |

|---|---|---|

| ¹H NMR | Signals in the aromatic region (likely > 7.0 ppm). Multiplicity and coupling constants will indicate proton-proton proximity. | Number and electronic environment of protons. Connectivity of the hydrogen atoms. |

Advanced 2D NMR Techniques for Complex Spectral Analysis

For a molecule with overlapping signals or for unambiguous assignment, two-dimensional (2D) NMR techniques are employed. youtube.com Experiments such as COSY (Correlation Spectroscopy) would reveal correlations between coupled protons, confirming their connectivity. researchgate.net Heteronuclear correlation techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to correlate protons with their directly attached carbons (HSQC) and with carbons two or three bonds away (HMBC). youtube.com This data is instrumental in piecing together the complete molecular structure by unequivocally assigning each proton and carbon signal.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule by measuring the absorption of infrared radiation at specific frequencies. The resulting spectrum provides a "fingerprint" of the functional groups present. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to:

C=C and C=N stretching vibrations within the quinoline ring, typically in the 1600-1450 cm⁻¹ region.

C-H stretching vibrations of the aromatic protons, usually found above 3000 cm⁻¹.

C-H bending vibrations (in-plane and out-of-plane), which provide information about the substitution pattern on the aromatic ring.

C-Cl stretching vibrations , which would appear in the fingerprint region (typically below 800 cm⁻¹). The presence of multiple C-Cl bonds would likely result in several strong absorption bands in this region.

Table 2: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C=C and C=N Stretch | 1600 - 1450 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or cyclohexane, would display absorption maxima (λ_max) corresponding to π → π* transitions within the aromatic quinoline system. The presence of chlorine atoms as auxochromes would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₉H₃Cl₄N), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, confirming its elemental formula.

The mass spectrum would also display a characteristic isotopic pattern for the molecular ion peak due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl). With four chlorine atoms, the molecular ion region would show a cluster of peaks with a distinctive intensity ratio, which is a definitive indicator of the number of chlorine atoms present.

Electron ionization (EI) mass spectrometry would also induce fragmentation of the molecule. The analysis of these fragment ions provides valuable structural information. Expected fragmentation pathways for this compound could include the loss of chlorine atoms or the cleavage of the quinoline ring system.

Table 3: Predicted Mass Spectrometry Data for this compound

| Analysis | Expected Observation | Information Gained |

|---|---|---|

| Molecular Ion (M⁺) | A cluster of peaks corresponding to the different isotopic combinations of four chlorine atoms. | Confirmation of molecular weight and the number of chlorine atoms. |

X-ray Crystallography for Solid-State Molecular and Crystal Structure Elucidation

To perform this analysis, a suitable single crystal of the compound must first be grown. nih.gov This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to generate an electron density map of the molecule. nih.gov From this map, the precise positions of all atoms (excluding hydrogen, which is often difficult to resolve) can be determined. Furthermore, X-ray crystallography reveals how the molecules are packed in the crystal lattice, providing insights into intermolecular interactions such as π-π stacking.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

A definitive analysis of the bond lengths, bond angles, and dihedral angles of this compound requires empirical data from techniques like X-ray crystallography or microwave spectroscopy, or alternatively, high-level computational chemistry studies. As no such studies have been found in the current body of scientific literature, a data table of these parameters cannot be provided.

Computational Chemistry and Theoretical Investigations of 2,4,6,8 Tetrachloroquinoline

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone in the theoretical investigation of molecular systems. researchgate.net DFT methods offer a balance between computational cost and accuracy, making them well-suited for studying the electronic structure and properties of complex molecules like polychlorinated quinolines. tandfonline.com These calculations can predict molecular geometries, vibrational frequencies, and electronic properties, which are crucial for understanding the molecule's behavior.

For instance, a detailed DFT study on 6-chloroquinoline, performed using the B3LYP functional and a 6-311++G(d,p) basis set, provides a valuable reference point. dergipark.org.tr Such studies typically begin with the optimization of the molecular geometry to find the most stable conformation. The electronic properties and vibrational spectra are then calculated from this optimized structure.

Electronic Structure Analysis (HOMO-LUMO Gap, Molecular Electrostatic Potential)

The electronic structure of a molecule is fundamental to its chemical reactivity. Key descriptors of this structure include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

The HOMO-LUMO gap is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity because less energy is required to excite an electron from the HOMO to the LUMO. In a study of 6-chloroquinoline, the HOMO and LUMO energies were calculated, providing insight into the electronic transitions and reactivity of the molecule. dergipark.org.tr For 2,4,6,8-tetrachloroquinoline, it is anticipated that the presence of four electron-withdrawing chlorine atoms would significantly lower the energy of both the HOMO and LUMO. The increased number of chlorine atoms would likely lead to a smaller HOMO-LUMO gap compared to monochloroquinolines, suggesting enhanced reactivity.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. nih.gov The MEP map illustrates the charge distribution within a molecule, with red regions indicating negative electrostatic potential (electron-rich areas) and blue regions indicating positive electrostatic potential (electron-poor areas). In chloroquinolines, the nitrogen atom in the quinoline (B57606) ring is typically a region of negative potential, making it a likely site for protonation and electrophilic attack. dergipark.org.trnih.gov The chlorine atoms, being highly electronegative, draw electron density from the aromatic rings, creating regions of positive potential around the hydrogen atoms and making the carbon atoms attached to the chlorines potential sites for nucleophilic attack. For this compound, the MEP would show pronounced electron-deficient regions on the quinoline ring system due to the cumulative electron-withdrawing effect of the four chlorine atoms.

Table 1: Calculated Electronic Properties of 6-Chloroquinoline (for comparison) This table is based on data for a related compound and serves as a reference for discussing this compound.

| Property | Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.3 eV |

Data sourced from a DFT study on 6-chloroquinoline. The values for this compound are expected to differ due to the presence of additional chlorine atoms.

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict these vibrational frequencies with a high degree of accuracy, aiding in the assignment of experimental spectra. dergipark.org.trnih.gov

For a molecule like this compound, a theoretical vibrational analysis would predict the characteristic stretching and bending frequencies of the C-H, C-N, C-C, and C-Cl bonds. The C-Cl stretching modes in chloroquinolines are typically observed in the lower frequency region of the infrared spectrum. dergipark.org.tr A computational analysis would help to distinguish the vibrational modes associated with each of the four chlorine atoms, which may have slightly different frequencies depending on their position on the quinoline ring.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental methods alone.

Transition State Calculations and Energy Profiles

By mapping the potential energy surface of a reaction, computational models can identify transition states, which are the high-energy intermediates that connect reactants and products. nih.gov The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. For halogenated quinolines, computational studies can elucidate the mechanisms of nucleophilic substitution reactions, which are common for this class of compounds. For example, the reaction of a chloroquinoline with a nucleophile would proceed through a transition state where the nucleophile is partially bonded to the carbon atom and the chlorine atom is partially detached.

Structure-Reactivity Relationship Studies

Structure-reactivity relationship studies aim to understand how the chemical structure of a molecule influences its reactivity. researchgate.net For substituted quinolines, these studies often focus on how different substituents affect the electronic properties and, consequently, the biological activity or chemical reactivity of the molecule. nih.govyoutube.com

In the case of this compound, the four chlorine atoms are expected to have a profound impact on its reactivity. The electron-withdrawing nature of chlorine deactivates the quinoline ring towards electrophilic substitution but activates it towards nucleophilic substitution, particularly at the positions ortho and para to the chlorine atoms. Computational studies on various chloro- and other halogen-substituted quinolines have consistently shown that halogenation significantly alters the reactive nature of the quinoline moiety. tandfonline.comdergipark.org.tr The positions of the chlorine atoms in this compound would create a unique pattern of reactivity, which can be predicted through detailed computational analysis of the electron density and MEP.

Molecular Dynamics Simulations for Conformational Studies

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules, including their conformational dynamics. nih.govmdpi.com For a molecule like this compound, which possesses a rigid quinoline core but may exhibit subtle flexibilities due to its substituents, MD simulations can provide valuable insights into its conformational landscape in various environments. While specific MD studies on this compound are not extensively reported in the literature, the methodology is well-established for a wide range of organic molecules, including quinoline derivatives and other halogenated aromatic compounds. nih.govacs.org

The primary goal of applying MD simulations to study the conformation of this compound would be to explore the accessible conformational states and the transitions between them over time. This involves numerically solving Newton's equations of motion for a system of atoms, where the forces between atoms are described by a molecular mechanics force field. nih.gov The simulation yields a trajectory that describes the positions and velocities of all atoms as a function of time, offering a detailed picture of the molecule's dynamic behavior.

A typical MD simulation protocol for this compound would involve several key steps. Initially, a starting 3D structure of the molecule would be generated and optimized using quantum mechanical methods. This structure would then be placed in a simulation box, often filled with a solvent such as water, to mimic physiological or experimental conditions. The system would be heated to the desired temperature and equilibrated to ensure it reaches a stable state before the production phase of the simulation, during which the conformational data is collected. The length of the simulation can range from nanoseconds to microseconds, depending on the timescale of the conformational changes of interest. nih.gov

Furthermore, advanced techniques such as principal component analysis (PCA) can be employed to identify the dominant modes of motion within the molecule. figshare.com By projecting the trajectory onto the principal components, it is possible to visualize the major conformational transitions and to construct a free energy landscape, which reveals the relative stabilities of different conformational states and the energy barriers between them.

The insights gained from MD simulations can be invaluable for understanding the structure-property relationships of this compound. For instance, the preferred conformation in a given environment can influence its intermolecular interactions, such as halogen bonding, which can be critical for its behavior in biological or material science contexts. acs.orgarxiv.org

Below are illustrative data tables that one might expect to generate from a comprehensive molecular dynamics study of this compound.

Table 1: Hypothetical Conformational Analysis of this compound from a 1 µs MD Simulation in Water

| Conformational State | Population (%) | Relative Free Energy (kcal/mol) | Average RMSD (Å) from Initial Structure | Key Intermolecular Interactions Observed |

| Conformer A | 75.2 | 0.00 | 1.2 ± 0.3 | Planar quinoline ring, minimal out-of-plane deviation of Cl atoms |

| Conformer B | 18.5 | 0.85 | 2.5 ± 0.5 | Slight puckering of the benzene (B151609) ring, C8-Cl bond shows increased flexibility |

| Conformer C | 6.3 | 1.72 | 3.1 ± 0.6 | Minor out-of-plane torsion of the C2-Cl and C4-Cl bonds |

This table presents hypothetical data for illustrative purposes.

Table 2: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Atom Definition | Expected Behavior from MD Simulations |

| τ1 | C1-C2-C3-C4 | Defines the planarity of the pyridine (B92270) ring. Small fluctuations around 0° are expected. |

| τ2 | C5-C6-C7-C8 | Defines the planarity of the benzene ring. May show slight deviations in more flexible conformers. |

| ω1 | N-C2-C(sub)-Cl | Describes the orientation of the chlorine atom at position 2 relative to the ring. |

| ω2 | C3-C4-C(sub)-Cl | Describes the orientation of the chlorine atom at position 4 relative to the ring. |

| ω3 | C5-C6-C(sub)-Cl | Describes the orientation of the chlorine atom at position 6 relative to the ring. |

| ω4 | C7-C8-C(sub)-Cl | Describes the orientation of the chlorine atom at position 8 relative to the ring. |

This table outlines the crucial dihedral angles that would be monitored in a conformational study.

Role of 2,4,6,8 Tetrachloroquinoline in Advanced Organic Synthesis

Building Block for Complex Molecular Architectures

The highly functionalized nature of 2,4,6,8-tetrachloroquinoline, possessing four distinct chlorine substituents, renders it a valuable scaffold for the construction of intricate molecular frameworks. The differential reactivity of the chlorine atoms at the 2, 4, 6, and 8 positions allows for selective and sequential transformations, enabling the programmed introduction of various substituents. This controlled functionalization is a cornerstone of modern organic synthesis, allowing for the efficient assembly of complex target molecules.

The presence of multiple chloro groups provides numerous reaction sites for nucleophilic aromatic substitution (SNAr) reactions. By carefully selecting the nucleophile and reaction conditions, chemists can achieve regioselective displacement of one or more chlorine atoms. For instance, the chlorine at the 4-position is generally the most susceptible to nucleophilic attack due to the activating effect of the ring nitrogen. This allows for the introduction of a wide range of functionalities, including amines, alcohols, and thiols, at this specific position while leaving the other chloro groups intact for subsequent modifications.

Furthermore, the chloro-substituents can participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These powerful carbon-carbon and carbon-heteroatom bond-forming reactions enable the attachment of diverse aryl, alkyl, and amino groups to the quinoline (B57606) core. The ability to perform multiple, distinct coupling reactions on the same molecule by leveraging the different reactivities of the C-Cl bonds at various positions underscores the utility of this compound as a versatile platform for generating molecular diversity.

Precursor for Diverse Halogenated Heterocycles (e.g., Fluorinated Quinolines)

The strategic placement of chlorine atoms in this compound makes it an ideal precursor for the synthesis of other, often more challenging to access, halogenated quinolines. A particularly important transformation is the conversion of chloro-substituents to fluoro-substituents through halogen exchange (HALEX) reactions. Fluorinated quinolines are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered electronic properties.

The synthesis of fluorinated quinolines from their polychlorinated counterparts typically involves treatment with a fluoride (B91410) source, such as potassium fluoride, in a high-boiling polar aprotic solvent. The reactivity of the chlorine atoms towards fluoride substitution often follows the order 4-Cl > 2-Cl > 6-Cl > 8-Cl, allowing for the potential for selective fluorination by carefully controlling the reaction conditions. For example, milder conditions might lead to the selective replacement of the 4-chloro group, yielding a 4-fluoro-2,6,8-trichloroquinoline intermediate, which can then be subjected to further diversification reactions.

Beyond fluorination, the chlorine atoms can be replaced with other halogens, such as bromine or iodine, through similar halogen exchange processes, further expanding the synthetic toolbox available to chemists. This ability to readily access a variety of halogenated quinoline derivatives from a single, readily available starting material highlights the strategic importance of this compound as a versatile precursor.

Application in Cascade and Tandem Reactions for Molecular Complexity

While specific examples involving this compound in published cascade or tandem reactions are not extensively documented, its inherent functionality suggests significant potential for such applications. Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular or intermolecular transformations that occur in a single pot, often triggered by a single event. These reactions are highly sought after in organic synthesis as they offer a rapid and efficient means of building molecular complexity from simple starting materials, minimizing waste and purification steps.

The multiple reactive sites on the this compound ring system provide a fertile ground for the design of novel cascade sequences. For instance, an initial SNAr reaction at the 4-position could introduce a nucleophile that is poised to undergo a subsequent intramolecular reaction with one of the other chloro-substituents, leading to the formation of a new ring system fused to the quinoline core.

Emerging Research Frontiers and Future Perspectives on 2,4,6,8 Tetrachloroquinoline

Exploration of Underutilized Reaction Pathways and Functionalizations

There is no available research detailing the exploration of underutilized reaction pathways or functionalizations specifically for 2,4,6,8-tetrachloroquinoline. General methodologies for quinoline (B57606) functionalization, such as nucleophilic aromatic substitution and C-H activation, have been reported for other substitution patterns. However, the application and regioselectivity of these reactions on the this compound core have not been documented.

Integration with Flow Chemistry and Automation for Scalable Synthesis

The integration of flow chemistry and automation for the scalable synthesis of this compound or its derivatives has not been reported in the scientific literature. While flow chemistry has been applied to the synthesis of other heterocyclic compounds, including some quinolines, there is no specific mention of its use for this particular polychlorinated quinoline.

Advanced Computational Approaches for Predictive Chemical Design

No specific computational studies, such as Density Functional Theory (DFT) calculations or other predictive models for chemical design, have been published for this compound. While computational methods are used to predict the reactivity and regioselectivity of other quinoline derivatives, this specific compound has not been the subject of such investigations in the available literature.

Due to the absence of specific research data, no data tables or detailed research findings can be provided for this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.